molecular formula C3H6N2OS B14446973 Propanethioic acid, 3-amino-3-imino- CAS No. 74389-74-5

Propanethioic acid, 3-amino-3-imino-

Cat. No.: B14446973
CAS No.: 74389-74-5
M. Wt: 118.16 g/mol
InChI Key: ONCVKHMOTHZDFP-UHFFFAOYSA-N
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Description

Propanethioic acid, 3-amino-3-imino- is a unique compound characterized by the presence of both amino and imino functional groups. This compound is of significant interest in various fields of chemistry and biochemistry due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propanethioic acid, 3-amino-3-imino- can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward route to alpha-aminocarboxylic acids, which can then be further modified to obtain the desired compound . Another method involves the use of epichlorohydrin and ammonia water as the main raw materials, with a two-component catalyst used in the hydrolysis and ammoniation reaction processes .

Industrial Production Methods: Industrial production of propanethioic acid, 3-amino-3-imino- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and efficient reaction conditions helps in reducing costs and improving the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Propanethioic acid, 3-amino-3-imino- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and imino functional groups, which can participate in a wide range of chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of propanethioic acid, 3-amino-3-imino- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions to achieve the desired products .

Major Products Formed: The major products formed from the reactions of propanethioic acid, 3-amino-3-imino- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives .

Scientific Research Applications

Propanethioic acid, 3-amino-3-imino- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of amino acids and peptides. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals. In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of propanethioic acid, 3-amino-3-imino- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Propanethioic acid, 3-amino-3-imino- can be compared with other similar compounds, such as amino acids and their derivatives. Similar compounds include 3-amino-3-phenylpropionic acid and 3-amino-3-(2-chlorophenyl)propionic acid . The uniqueness of propanethioic acid, 3-amino-3-imino- lies in its specific functional groups and their reactivity, which distinguishes it from other related compounds.

Conclusion

Propanethioic acid, 3-amino-3-imino- is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of ongoing research in chemistry, biology, medicine, and industry.

Properties

CAS No.

74389-74-5

Molecular Formula

C3H6N2OS

Molecular Weight

118.16 g/mol

IUPAC Name

3-amino-3-iminopropanethioic S-acid

InChI

InChI=1S/C3H6N2OS/c4-2(5)1-3(6)7/h1H2,(H3,4,5)(H,6,7)

InChI Key

ONCVKHMOTHZDFP-UHFFFAOYSA-N

Canonical SMILES

C(C(=N)N)C(=O)S

Origin of Product

United States

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